Ethyl 3-(methoxymethyl)piperidine-3-carboxylate
Overview
Description
Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is a chemical compound with the CAS Number: 1803582-67-3 . It has a molecular weight of 201.27 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is 1S/C10H19NO3/c1-3-14-9 (12)10 (8-13-2)5-4-6-11-7-10/h11H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is a liquid . It has a molecular weight of 201.27 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Analytical Chemistry
In a study by De Paoli et al. (2013), Ethyl 3-(methoxymethyl)piperidine-3-carboxylate was identified as one of the psychoactive arylcyclohexylamines and characterized using various analytical techniques. This research highlights the compound's relevance in analytical chemistry, particularly in identifying and quantifying psychoactive substances in biological matrices (De Paoli et al., 2013).
Organic Synthesis
Takács et al. (2014) utilized alkoxycarbonylpiperidines, including Ethyl 3-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation. This research contributes to the field of organic synthesis, demonstrating the compound's utility in forming complex organic structures (Takács et al., 2014).
Radiopharmaceuticals
Research by Schirrmacher et al. (2000) involved the synthesis of tritium-labeled Ethyl 3-(methoxymethyl)piperidine-3-carboxylate. This study is significant in the field of radiopharmaceuticals, particularly in developing compounds for studying the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).
Antimicrobial Research
Patel et al. (2011) synthesized new pyridine derivatives involving Ethyl 3-(methoxymethyl)piperidine-3-carboxylate and evaluated their antimicrobial activity. This research contributes to antimicrobial studies by exploring the compound's potential in developing new antimicrobial agents (Patel et al., 2011).
Microbial Reduction Studies
A study by Guo et al. (2006) explored the microbial reduction of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, demonstrating its role in producing stereospecific compounds. This research has implications in the field of biochemistry and microbial processes (Guo et al., 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(methoxymethyl)piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)5-4-6-11-7-10/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJMTZFBHZYZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(methoxymethyl)piperidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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